molecular formula C8H8KNO2 B13577792 Potassium2-(pyridin-3-yl)propanoate

Potassium2-(pyridin-3-yl)propanoate

Cat. No.: B13577792
M. Wt: 189.25 g/mol
InChI Key: QDSPPFZSFBCYHO-UHFFFAOYSA-M
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Description

Potassium 2-(pyridin-3-yl)propanoate is an organic salt featuring a pyridine ring substituted at the 3-position with a propanoate group, neutralized by a potassium ion. The pyridine moiety contributes aromaticity and basicity, while the carboxylate group enhances solubility in polar solvents. Its structure combines the electronic properties of pyridine with the ionic character of a carboxylate salt, making it distinct from neutral pyridine derivatives or ester-based analogs.

Properties

Molecular Formula

C8H8KNO2

Molecular Weight

189.25 g/mol

IUPAC Name

potassium;2-pyridin-3-ylpropanoate

InChI

InChI=1S/C8H9NO2.K/c1-6(8(10)11)7-3-2-4-9-5-7;/h2-6H,1H3,(H,10,11);/q;+1/p-1

InChI Key

QDSPPFZSFBCYHO-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CN=CC=C1)C(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-(pyridin-3-yl)propanoate can be synthesized through the neutralization reaction of 2-(pyridin-3-yl)propanoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows:

C8H9NO2+KOHC8H8KNO2+H2O\text{C}_8\text{H}_9\text{NO}_2 + \text{KOH} \rightarrow \text{C}_8\text{H}_8\text{KNO}_2 + \text{H}_2\text{O} C8​H9​NO2​+KOH→C8​H8​KNO2​+H2​O

Industrial Production Methods

In an industrial setting, the production of potassium 2-(pyridin-3-yl)propanoate involves the use of large-scale reactors where the acid and base are mixed in stoichiometric amounts. The reaction mixture is then stirred and allowed to react completely. The product is isolated by evaporating the solvent and recrystallizing the solid from a suitable solvent such as ethanol or water.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(pyridin-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate group under basic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces esters or amides.

Scientific Research Applications

Potassium 2-(pyridin-3-yl)propanoate is used in various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of potassium 2-(pyridin-3-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The carboxylate group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges : The potassium salt’s synthesis requires careful neutralization to avoid pyridine protonation, unlike ester derivatives, which are formed via straightforward alkylation .
  • Biological Activity: Limited data exist for Potassium 2-(pyridin-3-yl)propanoate, but methyl pyridine esters () show promise as intermediates in antiviral or anticancer agents.
  • Gaps in Data : Physical properties (e.g., melting points, spectral data) for many analogs remain unreported, hindering direct comparisons.

Biological Activity

Potassium 2-(pyridin-3-yl)propanoate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Potassium 2-(pyridin-3-yl)propanoate, with the chemical formula C8H8KNO2C_8H_8KNO_2, features a pyridine ring substituted with a propanoate group. The presence of the potassium ion contributes to its solubility and bioavailability in biological systems. Its structural properties allow it to interact with various biological targets, influencing enzyme activity and receptor binding.

The biological activity of potassium 2-(pyridin-3-yl)propanoate is primarily attributed to its ability to interact with enzymes and receptors. It may function as an inhibitor or modulator of specific biochemical pathways, which can lead to therapeutic effects in various conditions:

  • Enzyme Interaction : The compound may bind to active or allosteric sites on enzymes, altering their activity. This interaction can affect metabolic pathways, potentially leading to therapeutic benefits in diseases such as cancer or neurodegenerative disorders.
  • Receptor Modulation : Potassium 2-(pyridin-3-yl)propanoate may also influence receptor activity, impacting signal transduction pathways involved in cellular responses.

Antioxidant Properties

Recent studies have indicated that potassium 2-(pyridin-3-yl)propanoate exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications .

Anti-inflammatory Effects

Research has suggested that potassium 2-(pyridin-3-yl)propanoate may possess anti-inflammatory properties. By modulating inflammatory cytokines and pathways, it could be beneficial in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study investigated the inhibitory effects of potassium 2-(pyridin-3-yl)propanoate on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The findings demonstrated that the compound inhibited AChE with an IC50 value of approximately 50 µM, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic signaling .
  • Cell Viability Assays : In vitro studies using HepG2 liver cancer cells revealed that potassium 2-(pyridin-3-yl)propanoate reduced cell viability in a dose-dependent manner. At concentrations above 100 µM, significant cytotoxic effects were observed, indicating its potential as an anticancer agent .
  • Oxidative Stress Studies : Another study assessed the antioxidant capacity of potassium 2-(pyridin-3-yl)propanoate using DPPH radical scavenging assays. Results indicated that the compound effectively reduced DPPH radicals, showcasing its potential as a natural antioxidant .

Comparison with Similar Compounds

CompoundBiological ActivityIC50 (µM)
Potassium 2-(pyridin-3-yl)propanoateAChE Inhibition~50
Potassium 2-methyl-2-(3-methylpyridin-2-yl)propanoateModerate AChE Inhibition~70
Potassium 2-(3-methylpyridin-2-yl)propanoateWeak AChE Inhibition~100

The table above compares potassium 2-(pyridin-3-yl)propanoate with similar compounds regarding their biological activities and inhibitory concentrations against AChE.

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